molecular formula C22H28N4 B11127718 2-[(4-Benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole CAS No. 900272-24-4

2-[(4-Benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole

Cat. No.: B11127718
CAS No.: 900272-24-4
M. Wt: 348.5 g/mol
InChI Key: CRFWZNNZNBSWIO-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole: is a chemical compound with the following IUPAC name: 2-(4-benzyl-1-piperazinyl)-N-methylethanamine . Its molecular formula is C₁₄H₂₃N₃ . This compound belongs to the class of benzimidazole derivatives and contains both a benzimidazole ring and a piperazine moiety. Benzimidazoles are heterocyclic compounds with diverse biological activities .

Preparation Methods

The synthetic route for this compound involves the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes. The initial step forms an imine product, which is subsequently reduced using mild reducing agents like sodium cyanoborohydride to yield the desired compound . Industrial production methods may vary, but this synthetic approach provides a starting point.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions. For example, it may be oxidized to form an imine or reduced to an amine.

    Substitution Reactions: The benzimidazole ring can participate in nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

    Major Products: The major products depend on the specific reaction conditions and substituents. For instance, substitution at the benzimidazole nitrogen or the piperazine nitrogen can lead to different derivatives.

Scientific Research Applications

    Medicine: Benzimidazole derivatives exhibit diverse pharmacological properties. Researchers explore their potential as antiviral, antifungal, and anticancer agents.

    Chemistry: These compounds serve as building blocks for drug discovery and organic synthesis.

    Biology: Benzimidazoles may interact with cellular targets, affecting processes like DNA replication or microtubule assembly.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could involve binding to receptors, enzyme inhibition, or interference with cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, share structural features.

    Uniqueness: The presence of both a benzimidazole ring and a piperazine group distinguishes this compound from others in the class.

Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

Properties

CAS No.

900272-24-4

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C22H28N4/c1-18(2)26-21-11-7-6-10-20(21)23-22(26)17-25-14-12-24(13-15-25)16-19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3

InChI Key

CRFWZNNZNBSWIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC=CC=C4

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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